molecular formula C11H15ClFNO B15279831 (2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride

(2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride

Cat. No.: B15279831
M. Wt: 231.69 g/mol
InChI Key: INYUIBVYMWINPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a tetrahydrofuran ring substituted with a 4-fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with tetrahydrofuran-3-carboxaldehyde and 4-fluorobenzene.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, with specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: Using larger reactors and more efficient catalysts to increase yield and reduce production time.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride
  • (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines

Uniqueness

  • Structural Features : The presence of the tetrahydrofuran ring and the specific substitution pattern make it unique.
  • Biological Activity : Its specific interactions with molecular targets may differ from similar compounds, leading to unique biological effects.

This detailed article provides a comprehensive overview of (2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

[2-(4-fluorophenyl)oxolan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11;/h1-4,9,11H,5-7,13H2;1H

InChI Key

INYUIBVYMWINPP-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CN)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.